molecular formula C13H19N3O2S B6776687 N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide

N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B6776687
M. Wt: 281.38 g/mol
InChI Key: RKWWUHXRPFLQOJ-UHFFFAOYSA-N
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Description

N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a spirocyclic heptane core, a thiadiazole ring, and a carboxamide functional group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide typically involves multiple steps:

    Formation of the Spirocyclic Heptane Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the spiro[3.3]heptane structure.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a base.

    Construction of the Thiadiazole Ring: The thiadiazole ring is usually synthesized through the reaction of thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the spirocyclic intermediate with the thiadiazole derivative using coupling agents like carbodiimides to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to amine derivatives under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators, given the presence of the thiadiazole ring, which is known to interact with biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiadiazole ring is known to interact with metal ions and biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-thiol
  • N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-amine

Uniqueness

Compared to similar compounds, N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide is unique due to the presence of the carboxamide group, which can form hydrogen bonds and interact with biological targets in ways that other functional groups cannot. This makes it particularly interesting for drug design and development.

Properties

IUPAC Name

N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-9-15-16-11(19-9)10(18)14-7-13(8-17)5-12(6-13)3-2-4-12/h17H,2-8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWWUHXRPFLQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C(=O)NCC2(CC3(C2)CCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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